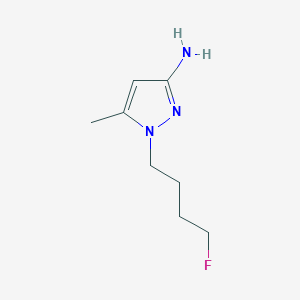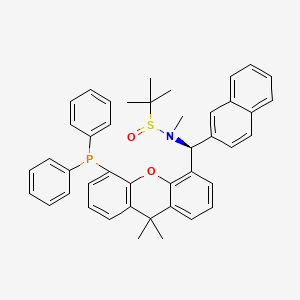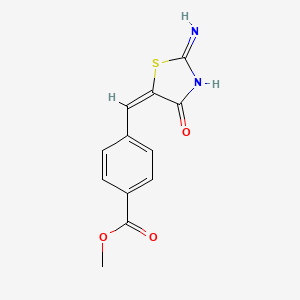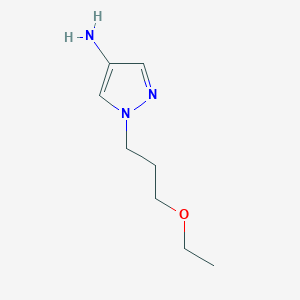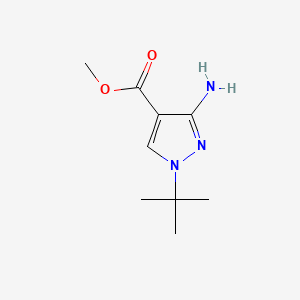
methyl3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family, which are five-membered heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 in the ring. This compound is characterized by the presence of a methyl group, an amino group, a tert-butyl group, and a carboxylate group attached to the pyrazole ring.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of hydrazine with a suitable β-ketoester, such as ethyl acetoacetate, in the presence of tert-butylamine. The reaction proceeds under acidic conditions to form the pyrazole ring.
Cyclization Reaction: Another method involves the cyclization of a suitable precursor, such as a β-diketone, with hydrazine hydrate and tert-butylamine. The reaction is typically carried out under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of catalysts, such as acid catalysts, can also enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The amino group in the compound can be oxidized to form a nitro group.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide or nitric acid, with reactions typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, often in anhydrous conditions.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Formation of methyl 3-nitro-1-tert-butyl-1H-pyrazole-4-carboxylate.
Reduction: Formation of methyl 3-amino-1-tert-butyl-1H-pyrazole-4-hydroxymethyl.
Substitution: Formation of various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its pyrazole core is valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential in biological studies, particularly in the development of antiviral, anti-inflammatory, and anticancer agents. Its ability to interact with various biological targets makes it a useful tool in drug discovery.
Medicine: Research has indicated that derivatives of this compound may have therapeutic applications. For example, they have been studied for their potential use in treating diseases such as diabetes and malaria.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyrazole ring can bind to these targets, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would depend on the specific biological system and the derivative being studied.
Comparación Con Compuestos Similares
Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group instead of tert-butyl.
Methyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate: Similar structure but with an ethyl group instead of tert-butyl.
Methyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate: Similar structure but with a propyl group instead of tert-butyl.
Uniqueness: The presence of the tert-butyl group in methyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate provides steric hindrance, which can influence its reactivity and binding properties compared to its analogs. This can lead to differences in biological activity and chemical behavior.
Propiedades
Fórmula molecular |
C9H15N3O2 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
methyl 3-amino-1-tert-butylpyrazole-4-carboxylate |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)12-5-6(7(10)11-12)8(13)14-4/h5H,1-4H3,(H2,10,11) |
Clave InChI |
WPOBEDWGDJVSKN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C=C(C(=N1)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



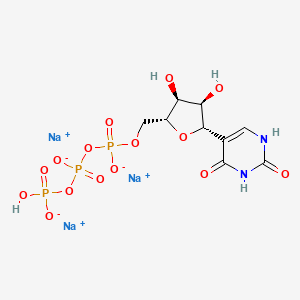
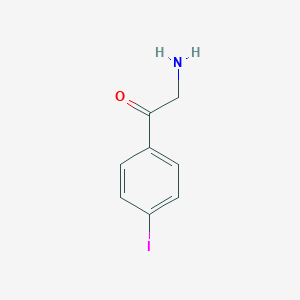
![[5-(1H-pyrazol-5-yl)oxolan-2-yl]methanamine](/img/structure/B15328046.png)
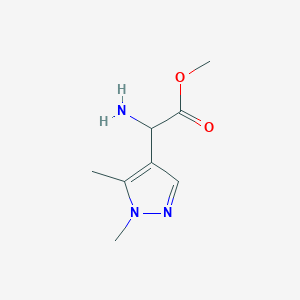
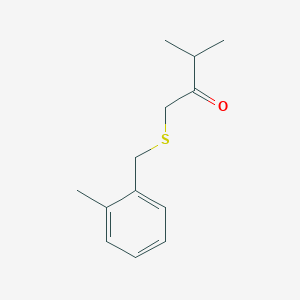
![1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B15328068.png)
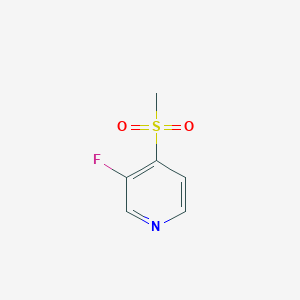
![6,8-Dichloro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B15328076.png)
